

A Technical Guide to the Spectral Analysis of Fmoc-5-Hydroxy-D-tryptophan

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Compound of Interest

Compound Name: Fmoc-5-Hydroxy-D-tryptophan

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the amino acid D-tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the 5-position of the indole ring. This compound is of significant interest in peptide synthesis and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with generalized experimental protocols for their acquisition.

Disclaimer: Publicly available experimental spectral data for **Fmoc-5-Hydroxy-D-tryptophan** is limited. The data presented in this guide is representative and predicted based on the analysis of structurally similar compounds, including tryptophan derivatives and other Fmoc-protected amino acids.

Molecular Structure and Properties

Molecular Formula: C₂₆H₂₂N₂O₅[1][2]

Molecular Weight: 442.46 g/mol [1][2]

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of **Fmoc-5-Hydroxy-D-tryptophan**. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.



Table 1: Predicted Mass Spectrometry Data for Fmoc-5-Hydroxy-D-tryptophan

lon	Description	Predicted m/z (monoisotopic)
[M+H]+	Protonated molecule (positive ion mode)	443.1550
[M-H] ⁻	Deprotonated molecule (negative ion mode)	441.1408
[M+Na] ⁺	Sodium adduct (positive ion mode)	465.1369
[M-H ₂ O+H] ⁺	Loss of water from the protonated molecule	425.1445
[M-Fmoc+H]+	Loss of the Fmoc group (piperidine-dibenzofulvene adduct formation is a common cleavage method)[3][4]	221.0866

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the Fmoc group can influence fragmentation. A characteristic loss of the Fmoc group is often observed.[5] The fragmentation of the tryptophan side chain would also provide structural information.

NMR Spectral Data

NMR spectroscopy is essential for the structural elucidation of **Fmoc-5-Hydroxy-D-tryptophan** in solution, providing detailed information about the carbon and proton environments.

¹H NMR (Proton NMR)

The following table outlines the predicted chemical shifts for the protons in **Fmoc-5-Hydroxy-D-tryptophan**, typically recorded in a solvent like DMSO-d₆. The exact chemical shifts can vary based on solvent, concentration, and temperature.



Table 2: Predicted ¹H NMR Chemical Shifts for **Fmoc-5-Hydroxy-D-tryptophan** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Indole NH	10.5 - 11.0	Singlet (s)
Aromatic (Fmoc)	7.8 - 8.0	Multiplet (m)
Aromatic (Fmoc)	7.6 - 7.8	Multiplet (m)
Aromatic (Fmoc)	7.2 - 7.5	Multiplet (m)
Aromatic (Indole)	6.8 - 7.2	Multiplet (m)
α-СН	4.2 - 4.5	Multiplet (m)
Fmoc CH ₂	4.1 - 4.4	Multiplet (m)
Fmoc CH	4.0 - 4.2	Triplet (t)
β-CH ₂	3.0 - 3.3	Multiplet (m)
5-OH	8.5 - 9.0	Singlet (s)
NH (Amide)	7.0 - 7.5	Doublet (d)
СООН	12.0 - 13.0	Broad singlet (br s)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Fmoc-5-Hydroxy-D-tryptophan (in DMSO-d₆)



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)	172 - 175
C=O (Fmoc)	155 - 158
Aromatic C (Indole)	110 - 150
Aromatic C (Fmoc)	120 - 145
α-СН	55 - 60
Fmoc CH ₂	65 - 70
Fmoc CH	45 - 50
β-CH ₂	25 - 30

Experimental Protocols

The following are generalized protocols for acquiring NMR and Mass Spectrometry data for Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-5-Hydroxy-D-tryptophan** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.



- 13C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum, often with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

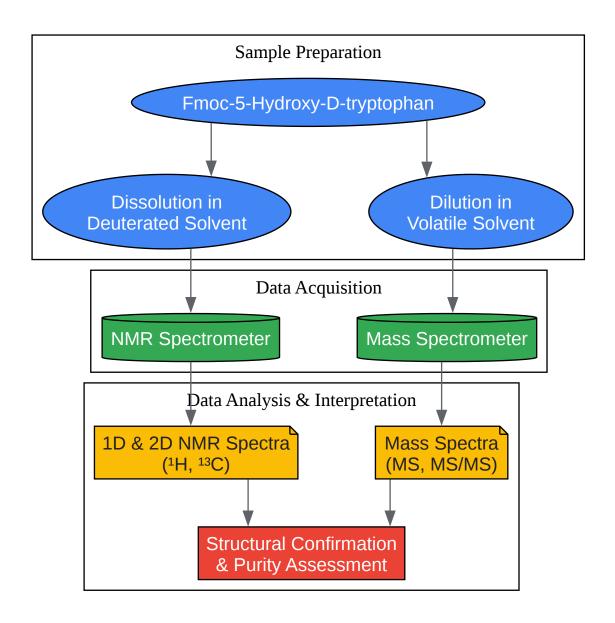
- Sample Preparation: Prepare a dilute solution of Fmoc-5-Hydroxy-D-tryptophan (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution instruments like Orbitrap or TOF analyzers are recommended for accurate mass measurements.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire spectra in both positive and negative ion modes to observe different ionic species.
 - For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks and characteristic fragment ions. Compare the observed m/z values with the theoretical values to



confirm the identity of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and a conceptual representation of how this data contributes to drug development.



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Caption: Workflow for Spectral Analysis of a Chemical Compound.





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Caption: Role of Spectral Data in Drug Development.

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